molecular formula C26H22Cl2N2O3 B12752226 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- CAS No. 115967-03-8

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)-

Cat. No.: B12752226
CAS No.: 115967-03-8
M. Wt: 481.4 g/mol
InChI Key: DHPVRXOWOGOEFJ-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazolone core, chlorobenzoyl, and phenyl-piperidinyl groups. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- typically involves multiple steps, including the formation of the benzoxazolone core, chlorination, and the introduction of the phenyl-piperidinyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques. These methods allow for continuous production, which is more efficient and scalable compared to traditional batch processes. The use of environmentally friendly reagents and conditions is also a focus in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the chlorobenzoyl group, leading to different derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazolone derivatives and chlorobenzoyl-containing molecules. Examples are:

  • 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-methyl-
  • 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-ethyl-

Uniqueness

What sets 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)-3-((4-phenyl-1-piperidinyl)methyl)- apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

115967-03-8

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

5-chloro-6-(2-chlorobenzoyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C26H22Cl2N2O3/c27-21-9-5-4-8-19(21)25(31)20-14-24-23(15-22(20)28)30(26(32)33-24)16-29-12-10-18(11-13-29)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2

InChI Key

DHPVRXOWOGOEFJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C(=C4)Cl)C(=O)C5=CC=CC=C5Cl)OC3=O

Origin of Product

United States

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